4-Amino-3-methylisothiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAJXFHZXYACIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628524 | |
| Record name | 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4592-56-7 | |
| Record name | 4-Amino-3-methyl-5-isothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4592-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methylisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitroisothiazole with ammonia, followed by reduction to yield the desired amino compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methylisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted isothiazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
Research has indicated that derivatives of 4-amino-3-methylisothiazole-5-carboxylic acid exhibit antiviral properties. One study synthesized several compounds based on this structure, demonstrating effectiveness against poliovirus and other viral pathogens . The mechanism involves the inhibition of viral replication, making these compounds potential candidates for antiviral drug development.
Anti-inflammatory Properties:
Another significant application is in the field of anti-inflammatory agents. Compounds derived from this compound have shown promise in reducing inflammation through modulation of immune responses. A study highlighted the immunological activity of these compounds, particularly their effects on T-cell and B-cell mitogens in vitro, indicating their potential use in treating autoimmune diseases .
Cancer Therapy:
The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, isothiazole derivatives have been identified as effective against various cancer cell lines, suggesting their role as chemotherapeutic agents .
Agricultural Applications
Plant Growth Regulators:
this compound derivatives are being investigated as plant growth regulators. Their ability to influence plant growth and development has been documented, with potential applications in enhancing crop yields and resistance to pests .
Fungicides:
The compound's derivatives have been synthesized as fungicides, showing efficacy against various fungal pathogens affecting crops. This application is particularly relevant in sustainable agriculture, where chemical fungicides are being replaced with less harmful alternatives .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. For example, certain derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammatory processes .
Microbiological Applications:
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can act against a range of bacteria and fungi, making it a candidate for developing new antibiotics or preservatives in food science .
Table 1: Biological Activities of this compound Derivatives
Table 2: Agricultural Applications of Derivatives
Mechanism of Action
The mechanism of action of 4-Amino-3-methylisothiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on heterocycle type, substituent positions, and functional groups:
Key Differences in Properties and Reactivity
Heterocycle Core :
- Isothiazole (S at position 1, N at 2): Higher thermal stability and resistance to ring-opening compared to isoxazole .
- Isoxazole (O at position 1, N at 2): More prone to hydrolysis and ring-opening due to weaker S-O vs. S-S bonds .
- Thiazole (S at position 1, N at 3): Common in pharmaceuticals (e.g., sulfonamides) due to enhanced hydrogen-bonding capacity .
- Imidazole (N at positions 1 and 3): Increased basicity and participation in enzymatic interactions .
Substituent Effects :
- Carboxylic Acid Position : In isothiazoles, shifting the carboxylic acid from position 4 to 5 alters acidity (pKa) and solubility. For example, 5-carboxylic acid derivatives may exhibit stronger hydrogen-bonding interactions .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
Biological Activity
4-Amino-3-methylisothiazole-5-carboxylic acid (AMCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula: C5H6N2O2S
- Molecular Weight: 158.178 g/mol
The compound features an isothiazole ring, with amino and carboxylic acid functional groups that are crucial for its biological interactions. The unique arrangement of these groups enhances its reactivity and potential applications in medicinal chemistry.
Antimicrobial Properties
AMCA has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Research has highlighted AMCA's anticancer potential, particularly in targeting leukemia and colon cancer cells. In vitro studies demonstrated significant inhibition of cell proliferation in human biphenotypic B cell myelomonocytic leukemia (MV4-11) and colon adenocarcinoma cell lines (LoVo and LoVo/DX) . The mechanism appears to involve selective cytotoxicity, minimizing damage to normal cells while effectively targeting cancerous ones.
The biological activity of AMCA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: AMCA may inhibit specific enzymes involved in cancer progression or microbial growth, thereby exerting its therapeutic effects .
- Receptor Modulation: The compound's functional groups facilitate interactions with cellular receptors, influencing signaling pathways associated with cell proliferation and survival .
Comparative Analysis
The comparison highlights how variations in the positioning of functional groups significantly affect the biological profiles of these compounds.
Case Studies
- Anticancer Efficacy
-
Antimicrobial Testing
- In a series of antimicrobial assays, AMCA demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-3-methylisothiazole-5-carboxylic acid, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions (room temperature, organic solvents) . Key factors include reagent stoichiometry, solvent polarity, and reaction time. For example, coupling with ethylamine derivatives requires precise base selection (e.g., triethylamine) to avoid side reactions. Intermediate purification via column chromatography (e.g., ethyl acetate/hexane systems) is critical for yield optimization .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : and NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for carboxylic carbons) .
- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
- Chromatography : HPLC or TLC with UV detection to confirm homogeneity.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 173.03 for CHNOS) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation. Stability studies show degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for the synthesis of derivatives using this compound as a precursor?
- Methodological Answer :
- Reflux Optimization : For heterocyclic derivatives (e.g., indole-based analogs), reflux in acetic acid with sodium acetate (3–5 hours) achieves >90% conversion .
- Coupling Efficiency : Pre-activation of the carboxylic acid with EDCI/HOBt (1:1 molar ratio) in DMF improves coupling yields with amines to >85% .
- Table 1 : Example reaction parameters:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 20–25°C | 80–85 |
| Solvent | DMF or THF | 75–90 |
| Reaction Time | 12–24 hours | 85–90 |
Q. How can discrepancies in biological activity data for derivatives of this compound be systematically investigated?
- Methodological Answer :
- Structural Confirmation : Use canonical SMILES (e.g.,
CC1=NC(=C(S1)C(=O)O)C2CC2) and InChI keys to validate compound identity, addressing naming ambiguities in databases . - Bioactivity Profiling : Compare IC values across standardized assays (e.g., enzyme inhibition) with controls. For example, inconsistencies in tumor cell line data may arise from impurity levels >5% .
Q. What strategies are effective in resolving spectral contradictions (e.g., NMR splitting patterns) for isothiazole-carboxylic acid derivatives?
- Methodological Answer :
- Decoupling Experiments : Use - HSQC to assign overlapping proton signals (e.g., methyl vs. cyclopropyl protons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility reports for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing : Use dynamic light scattering (DLS) to quantify aggregation in solvents like DMSO or ethanol. Recent studies show pH-dependent solubility (e.g., >50 mg/mL at pH 7.4 vs. <10 mg/mL at pH 2.0) .
- Table 2 : Solubility profile:
| Solvent | Solubility (mg/mL) | pH |
|---|---|---|
| DMSO | 55 ± 3 | 7.4 |
| Ethanol | 12 ± 2 | 7.0 |
| Water | 8 ± 1 | 2.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
